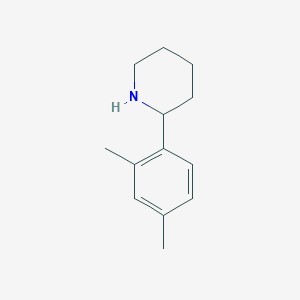

2-(2,4-Dimethylphenyl)piperidine

Description

Introduction to 2-(2,4-Dimethylphenyl)piperidine

This compound stands as a prominent member of the piperidine family, distinguished by its unique structural characteristics and chemical properties. This organic compound features a six-membered piperidine ring directly bonded to a phenyl group bearing two methyl substituents at the 2 and 4 positions. The compound's systematic International Union of Pure and Applied Chemistry name reflects its structural complexity, while its molecular formula of carbon thirteen hydrogen nineteen nitrogen indicates a relatively compact yet functionally diverse architecture.

The fundamental chemical properties of this compound are defined by the presence of both aromatic and saturated heterocyclic components, creating opportunities for diverse chemical transformations and biological interactions. The piperidine core provides basicity and conformational flexibility, while the dimethylphenyl substituent contributes to lipophilicity and potential π-π stacking interactions. These combined structural features position this compound as a valuable scaffold for pharmaceutical development and chemical research applications.

Contemporary interest in this compound has been driven by its potential applications in drug discovery and its utility as a synthetic intermediate. Research investigations have demonstrated that piperidine derivatives possess significant pharmacological properties, with applications spanning multiple therapeutic areas including neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern present in this compound offers unique opportunities for structure-activity relationship studies and optimization of biological activity.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Development

The historical development of this compound can be traced through the broader evolution of piperidine chemistry and its applications in pharmaceutical research. The piperidine scaffold has been recognized as a crucial structural element in medicinal chemistry since the early twentieth century, with systematic investigations into substituted piperidines intensifying during the latter half of the twentieth century.

Early research into piperidine derivatives focused on their natural occurrence in alkaloids and their potential therapeutic applications. The development of synthetic methodologies for accessing substituted piperidines, including those bearing aryl substituents, emerged as a critical area of research during the 1970s and 1980s. These synthetic advances laid the groundwork for the preparation of more complex derivatives such as this compound.

The specific compound under discussion was first documented in chemical databases during the early 2000s, with its initial registration in PubChem occurring in 2005. This timeline corresponds with the expanding interest in piperidine-based drug discovery and the development of more sophisticated synthetic approaches for accessing substituted heterocycles. The compound's inclusion in commercial chemical catalogs and research databases reflects its growing recognition as a valuable synthetic intermediate and research tool.

Recent advances in piperidine chemistry have been characterized by the development of stereoselective synthetic methods and the exploration of novel substitution patterns. Researchers have reported innovative approaches to piperidine synthesis, including intramolecular cyclization reactions, asymmetric deprotonation methods, and multicomponent reactions. These methodological developments have facilitated access to previously challenging piperidine derivatives and have expanded the scope of structure-activity relationship studies.

Classification within Piperidine Derivatives

This compound belongs to the broader classification of 2-aryl-substituted piperidines, a structurally diverse group of compounds that have attracted significant attention in medicinal chemistry research. This classification is based on the presence of an aromatic substituent at the 2-position of the piperidine ring, which distinguishes these compounds from other piperidine derivatives such as 3-substituted, 4-substituted, or nitrogen-substituted variants.

Within the 2-arylpiperidine subclass, the compound can be further categorized based on the specific substitution pattern of the aromatic ring. The presence of methyl groups at the 2 and 4 positions of the phenyl ring creates a unique substitution pattern that influences both the compound's chemical reactivity and its potential biological activity. This substitution pattern is relatively uncommon compared to other aryl substitution patterns, making it particularly valuable for structure-activity relationship studies.

Table 2: Classification of Piperidine Derivatives by Substitution Pattern

| Class | Substitution Position | Examples | Pharmacological Relevance |

|---|---|---|---|

| 2-Arylpiperidines | Position 2 | This compound | Neuropharmacology, Anesthetics |

| 3-Substituted Piperidines | Position 3 | 3-Hydroxypiperidine | Cholinesterase Inhibitors |

| 4-Substituted Piperidines | Position 4 | 4-Phenylpiperidine | Analgesics, Antipsychotics |

| Nitrogen-Substituted | Nitrogen | N-Methylpiperidine | Synthetic Intermediates |

The structural characteristics of this compound also place it within the category of substituted aromatic amines, reflecting the basic nitrogen atom within the piperidine ring. This dual classification highlights the compound's potential for participating in both aromatic chemistry reactions and amine-specific transformations, making it a versatile building block for synthetic applications.

Contemporary research has revealed that 2-arylpiperidines, including derivatives with dimethylphenyl substitution, exhibit distinctive conformational preferences that influence their biological activity. The presence of the aromatic ring at the 2-position creates steric interactions that can restrict the conformational flexibility of the piperidine ring, potentially enhancing selectivity for specific biological targets.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, pharmaceutical research, and fundamental studies of structure-activity relationships. Current investigations have demonstrated that this compound serves as both a valuable synthetic intermediate and a model system for understanding the chemical behavior of substituted piperidines.

In synthetic methodology research, this compound has been employed as a substrate for exploring novel cyclization reactions and asymmetric synthesis approaches. Recent studies have investigated kinetic resolution methods for related 2-aryl-4-methylenepiperidines, revealing insights into the stereochemical preferences of these systems. These investigations have contributed to the development of more efficient synthetic routes to enantiomerically pure piperidine derivatives.

The compound's utility in pharmaceutical research stems from its structural similarity to established therapeutic agents and its potential for modification to generate novel drug candidates. Research groups have utilized piperidine derivatives, including those with dimethylphenyl substitution, in the development of acetylcholinesterase inhibitors and other neurologically active compounds. These studies have provided valuable information about the relationship between piperidine substitution patterns and biological activity.

Table 3: Research Applications of this compound

Current research directions include the exploration of this compound's potential in materials science applications and its use in the development of novel catalytic systems. Investigations into the coordination chemistry of piperidine derivatives have revealed interesting metal-binding properties that could be exploited in catalyst design. Additionally, the compound's incorporation into polymer systems and its potential applications in drug delivery technologies represent emerging areas of research interest.

The significance of this compound in contemporary chemical research is further underscored by its inclusion in commercial screening libraries and its availability from multiple chemical suppliers. This accessibility has facilitated widespread research adoption and has contributed to the accumulation of structure-activity data for this class of compounds. Future research directions are likely to focus on the development of more efficient synthetic approaches and the exploration of novel biological targets for piperidine-based therapeutics.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFJMPOSDNWMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302365 | |

| Record name | 2-(2,4-Dimethylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-60-7 | |

| Record name | 2-(2,4-Dimethylphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Pyridine Intermediate Synthesis

The Suzuki-Miyaura cross-coupling reaction serves as a cornerstone for constructing the C–C bond between the piperidine precursor and the 2,4-dimethylphenyl group. This method involves reacting 2-bromopyridine with (2,4-dimethylphenyl)boronic acid in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], under inert conditions. A representative reaction employs a 1:1 molar ratio of aryl halide to boronic acid, dissolved in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate (2M), heated to 80–100°C for 12–24 hours.

Example Conditions

| Component | Quantity | Role |

|---|---|---|

| 2-Bromopyridine | 1.0 equiv | Electrophile |

| (2,4-Dimethylphenyl)boronic acid | 1.2 equiv | Nucleophile |

| Pd(PPh₃)₄ | 2 mol% | Catalyst |

| Na₂CO₃ | 2.5 equiv | Base |

| DME/H₂O | 3:1 v/v | Solvent |

This method achieves yields of 70–85% for 2-(2,4-dimethylphenyl)pyridine, contingent on the purity of the boronic acid and rigorous exclusion of oxygen.

Catalytic Hydrogenation of Aryl-Pyridine to Piperidine

Following Suzuki coupling, the pyridine ring undergoes hydrogenation to yield the saturated piperidine structure. Patent CN112661694B exemplifies this step using ruthenium-on-carbon (Ru/C) catalysts under hydrogen pressures of 2–4 MPa. Dissolving 2-(2,4-dimethylphenyl)pyridine in toluene or methanol and reacting at 40–100°C for 2–12 hours achieves near-quantitative conversion (≥99.5%) to 2-(2,4-dimethylphenyl)piperidine.

Optimized Hydrogenation Parameters

- Catalyst : 5% Ru/C (7–21 g per 140 g substrate)

- Temperature : 50–90°C

- Pressure : 3 MPa H₂

- Solvent : Toluene or methyl acetate

- Yield : 96–97% with ≥99% purity

This two-step sequence—cross-coupling followed by hydrogenation—provides a robust and scalable route, though it necessitates transition metals at both stages.

Metal-Free Arylation Strategies

Nucleophilic Aromatic Substitution (SNAr)

Metal-free approaches, as exemplified in patent WO2017137048A1, leverage strong bases to activate piperidine for direct aryl substitution. Reacting 2-fluoro-1,3-dimethylbenzene with piperidine in the presence of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 80–120°C facilitates fluoride displacement. The electron-withdrawing fluorine and electron-donating methyl groups synergistically activate the aryl ring for nucleophilic attack.

Reaction Profile

- Electrophile : 2-Fluoro-1,3-dimethylbenzene

- Nucleophile : Piperidine (2.0 equiv)

- Base : KOtBu (3.0 equiv)

- Solvent : DMSO

- Temperature : 100°C, 24 hours

- Yield : 50–65%

While avoiding transition metals, this method suffers from moderate yields and requires stoichiometric base, complicating purification.

Cyclization Routes for Piperidine Ring Formation

Reductive Amination of Keto-Aryl Precursors

An alternative pathway involves reductive amination of 2-(2,4-dimethylphenyl)-4-oxopentanal with ammonium acetate. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer) yields the piperidine ring via intramolecular cyclization.

Key Observations

- Substrate : 2-(2,4-Dimethylphenyl)-4-oxopentanal

- Reducing Agent : NaBH₃CN (1.5 equiv)

- Yield : 60–70%

- Purity : 90–95% after column chromatography

This route bypasses pre-formed pyridine intermediates but requires precise control over the keto-enol tautomer equilibrium.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Metal Required | Scalability |

|---|---|---|---|---|

| Suzuki + Hydrogenation | 70–85 → 96 | ≥99 | Yes (Pd, Ru) | High |

| SNAr | 50–65 | 85–90 | No | Moderate |

| Reductive Amination | 60–70 | 90–95 | No | Low |

The Suzuki-hydrogenation sequence excels in yield and purity, making it preferable for industrial applications despite metal reliance. SNAr offers a metal-free alternative but demands optimization for competitive efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)piperidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpiperidines

a. 1-[(2,4-Dichlorophenyl)methyl]piperidine

- Structure : A piperidine derivative with a 2,4-dichlorobenzyl group.

- Key Differences: The chlorine atoms introduce electron-withdrawing effects, contrasting with the electron-donating methyl groups in 2-(2,4-Dimethylphenyl)piperidine. This alters lipophilicity (ClogP: ~3.5 vs.

b. 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride

- Structure: Contains a phenoxyethyl side chain with 2,4-dichloro-3,5-dimethyl substituents.

- Key Differences: The phenoxyethyl group enhances molecular flexibility, while chlorine and methyl groups increase steric hindrance. This compound is hypothesized to have agrochemical applications, given structural similarities to fungicidal agents in .

c. Diphenidine (1-(1,2-Diphenylethyl)piperidine)

- Structure : Features a diphenylethyl chain attached to piperidine.

- Diphenidine’s pharmacological profile highlights the impact of aryl-alkyl substituents on central nervous system targets .

Piperidine Derivatives with Heterocyclic Modifications

a. 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile

- Structure: A thiophene-piperidine hybrid with cyano and amino groups.

- Key Differences : The thiophene ring introduces π-conjugation, enhancing antibacterial activity (e.g., against Staphylococcus aureus), unlike this compound, which lacks heterocyclic components .

b. 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure: A piperidinone with trimethoxyphenyl and chloroacetyl groups.

- This contrasts with the simpler aromatic substitution in this compound .

Structural and Functional Data Table

Research Findings and Trends

- Electronic Effects : Electron-donating methyl groups in this compound enhance ring basicity (pKa ~10.5) compared to chlorinated analogs (pKa ~8.5–9.0), influencing solubility and receptor binding .

- Biological Activity : Piperidines with extended aromatic systems (e.g., diphenidine) exhibit neuroactive properties, while those with heterocycles (e.g., thiophene derivatives) show antimicrobial effects. This compound’s simpler structure may limit direct bioactivity but offers tunability for further functionalization .

- Agrochemical Potential: Phenoxyethyl-substituted piperidines (e.g., ) align with fungicidal templates in , suggesting unexplored applications for this compound in crop protection .

Biological Activity

2-(2,4-Dimethylphenyl)piperidine, often referred to as DMP-Pip, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMP-Pip is characterized by a piperidine ring substituted with a dimethylphenyl group. The structural formula can be represented as follows:

This compound's lipophilicity and ability to cross the blood-brain barrier make it a candidate for neuropharmacological applications.

Central Nervous System Effects

DMP-Pip has been reported to exhibit central nervous system depressant activity , which may be attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often modulate the activity of neurotransmitters like serotonin and dopamine, potentially influencing mood and cognition .

The biological activity of DMP-Pip can be linked to its ability to inhibit certain enzymes and receptors:

- Monoamine Oxidase Inhibition : Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine in the brain, which may enhance mood and alleviate depressive symptoms .

- P-Glycoprotein Interaction : Some studies suggest that DMP-Pip might interact with P-glycoprotein, a major drug transporter that affects the bioavailability and efficacy of various therapeutic agents. This interaction could enhance the pharmacokinetics of co-administered drugs .

Neuropharmacological Applications

- Study on Depression Models : In a study involving animal models of depression, DMP-Pip demonstrated significant antidepressant-like effects when administered in specific dosages. The results indicated an increase in locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant effect .

- Cognitive Enhancement : Another investigation focused on the cognitive-enhancing properties of DMP-Pip in rodent models. The compound improved performance in memory tasks, likely through its action on cholinergic pathways .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Dimethylphenyl)piperidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reductive amination of 2,4-dimethylbenzaldehyde with a piperidine precursor under hydrogenation conditions (e.g., using Pd/C or NaBH₄) is a viable route. Optimization includes adjusting reaction temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (e.g., methanol or THF). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural features like aromatic proton environments and piperidine ring conformation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₃H₁₉N, ~201.3 g/mol). X-ray crystallography may be used for absolute configuration determination if crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to prevent inhalation exposure. Store the compound in airtight containers under inert gas (e.g., argon) to avoid degradation. Emergency protocols include immediate decontamination with soap/water for skin contact and eye rinsing stations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor isoforms). Use orthogonal methods:

- Molecular docking to predict binding affinities to targets like serotonin or dopamine receptors.

- Radioligand binding assays (e.g., using ³H-labeled ligands) to validate receptor interactions.

- Meta-analysis of published data to identify trends, adjusting for variables like enantiomeric purity or solvent effects .

Q. What strategies are effective in improving the yield of this compound during multi-step synthesis?

- Methodological Answer :

- Stepwise monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.

- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) or recrystallization in ethanol/water mixtures.

- Reaction engineering : Optimize temperature control (±2°C) and inert atmosphere (N₂/Ar) to suppress side reactions. Scale-up using continuous flow reactors enhances reproducibility .

Q. How can computational chemistry aid in predicting the ecological toxicity of this compound when experimental data is scarce?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPA’s ECOSAR) to estimate acute toxicity (LC₅₀ for fish/daphnia). Molecular dynamics simulations predict soil mobility based on logP values (~3.5 for lipophilicity). In silico biodegradation tools (e.g., BIOWIN) assess persistence, though experimental validation via OECD 301 tests is recommended .

Q. What experimental approaches are used to determine the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4, CYP2D6).

- Plasma protein binding : Employ equilibrium dialysis to measure free fraction (% unbound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.